4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide

Phosphodiesterase 4 Structure-Activity Relationship Pyridazinone

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide (CAS 953188-45-9) is a synthetic small molecule belonging to the pyridazinone class, a scaffold extensively explored for phosphodiesterase (PDE) inhibition, particularly PDE4. Pyridazinone derivatives are characterized by a six-membered heterocyclic core bearing a carbonyl at position 6, and substitutions at positions 1 and 3 dictate target affinity and selectivity profiles.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 953188-45-9
Cat. No. B2530351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide
CAS953188-45-9
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C23H25N3O4/c1-25(18-8-5-4-6-9-18)22(27)10-7-15-26-23(28)14-12-19(24-26)17-11-13-20(29-2)21(16-17)30-3/h4-6,8-9,11-14,16H,7,10,15H2,1-3H3
InChIKeyVINNQQORKUQLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide (CAS 953188-45-9): Pyridazinone-Class Research Compound for PDE4-Targeted Discovery


4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide (CAS 953188-45-9) is a synthetic small molecule belonging to the pyridazinone class, a scaffold extensively explored for phosphodiesterase (PDE) inhibition, particularly PDE4 [1]. Pyridazinone derivatives are characterized by a six-membered heterocyclic core bearing a carbonyl at position 6, and substitutions at positions 1 and 3 dictate target affinity and selectivity profiles. This compound incorporates a 3,4-dimethoxyphenyl ring at the 3-position and an N-methyl-N-phenylbutanamide side chain appended via the N1 nitrogen, resulting in a molecular formula of C23H25N3O4 and a molecular weight of 407.47 g/mol [2]. The compound is currently listed in screening libraries as a research-grade tool compound for non-human investigations, with no approved therapeutic indication.

Why 4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide Cannot Be Replaced by a Generic Pyridazinone Analog


The pyridazinone pharmacophore is exquisitely sensitive to N1-substitution patterns, where the nature, length, and terminal group of the N1 side chain directly govern PDE4 inhibitory potency, PDE3/PDE4 selectivity, and pharmacokinetic behavior [1]. In the seminal PDE4 inhibitor study by Van der Mey et al. (2001), pyridazinone analog 3b—which differs from the target compound only in its N1 substitution—showed a dual PDE4/PDE3 profile (pIC50 6.5 and 6.6 respectively), whereas other N-substituted analogs within the same series achieved complete PDE4 selectivity [1]. The target compound's unique N-methyl-N-phenylbutanamide side chain introduces distinct steric and electronic properties that cannot be predicted from simpler N-alkyl or N-aryl analogs. Consequently, procurement based on the pyridazinone core alone—without verifying the exact N1 substitution—risks obtaining a compound with a fundamentally different selectivity fingerprint, potency range, or solubility profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide vs. Structurally Proximal Pyridazinone Analogs


PDE4 Inhibitory Potency of the Pyridazinone Scaffold is Highly Dependent on N1-Substitution: A Class-Level Framework

The pyridazinone scaffold exhibits PDE4 inhibitory activity that is strongly modulated by N1-substitution. In the study by Van der Mey et al. (2001), a closely related pyridazinone analog (compound 3b) bearing a 3,4-dimethoxyphenyl group at position 3—identical to the target compound—but with a different N1 substituent demonstrated moderate PDE4 inhibition with a pIC50 of 6.5 [1]. Critically, this same analog also inhibited PDE3 (pIC50 = 6.6), indicating a loss of PDE4 selectivity. In contrast, other N-substituted analogs in the same series achieved complete PDE4 selectivity [1]. The target compound's N-methyl-N-phenylbutanamide side chain represents a distinct chemotype within this SAR landscape, for which no direct comparative data are currently publicly available.

Phosphodiesterase 4 Structure-Activity Relationship Pyridazinone

Structural Uniqueness Assessment: N-Methyl-N-Phenylbutanamide Side Chain Confers Distinct Physicochemical Properties Relative to Common Pyridazinone N1-Substituents

The target compound's N1 side chain—a 4-carbon butanamide linker terminating in an N-methyl-N-phenylamide—results in a calculated molecular weight of 407.47 Da (C23H25N3O4), placing it near the upper bound of typical fragment-like pyridazinone PDE4 inhibitors [1]. Common N1-substituents in the PDE4 pyridazinone series include simple alkyl (methyl, ethyl), cycloalkyl, and benzyl groups with molecular weights ranging from approximately 270 to 350 Da [1]. The target compound is approximately 15–50% larger than these analogs, and the N-methyl-N-phenylamide terminus introduces additional hydrogen bond acceptor capacity and pi-stacking potential that is absent in aliphatic N-substituted comparators.

Physicochemical Profiling Ligand Efficiency Druglikeness

Screening Library Provenance and Purity Benchmarking Against Common Pyridazinone PDE4 Tool Compounds

The target compound is listed as a screening compound with a typical supplied purity of ≥95% [1], which is comparable to the industry standard for commercial PDE4 inhibitor tool compounds such as rolipram (≥98% purity) and Ro 20-1724 (≥98% purity) . However, no certificate of analysis or batch-specific purity data for the target compound are publicly available, and no analytical characterization (NMR, HPLC traces, or mass spectra) has been published in the peer-reviewed literature.

Chemical Probe Quality Screening Collection Purity Assessment

Research Application Scenarios for 4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide Based on Class-Level Evidence


PDE4 Inhibitor Structure-Activity Relationship (SAR) Expansion Studies

The compound can serve as a probe to investigate the steric and electronic tolerance of the PDE4 active site to bulky, tertiary amide-containing N1 side chains. By comparing its inhibitory profile against a panel of N-alkyl and N-benzyl pyridazinone analogs (e.g., compound 3b from Van der Mey et al., 2001 [1]), researchers can delineate the contribution of the N-methyl-N-phenylamide terminus to PDE4 affinity and PDE3 counter-selectivity. This SAR information is valuable for lead optimization programs targeting inflammatory and respiratory indications where PDE4 selectivity is critical [1].

Physicochemical and ADME Property Benchmarking for Advanced Pyridazinone Leads

With its higher molecular weight and increased rotatable bond count relative to simpler pyridazinone PDE4 inhibitors [1], this compound can be used as a reference for assessing the impact of N1 side chain elaboration on solubility, permeability, metabolic stability, and plasma protein binding. Such benchmarking is essential for medicinal chemistry teams evaluating whether the N-methyl-N-phenylbutanamide motif provides a net benefit in lead-like properties or introduces liabilities that must be addressed through further structural optimization.

Computational Docking and Pharmacophore Modeling of PDE4-Ligand Interactions

The compound's unique N1 substituent provides a valuable test case for validating computational models of PDE4-ligand binding. Molecular docking studies can compare predicted binding poses and scores of the target compound against those of crystallographically characterized PDE4 inhibitors, helping to refine pharmacophore hypotheses for this enzyme class [1]. Successful prediction of binding affinity for this compound would build confidence in the model's utility for virtual screening of novel pyridazinone analogs.

Quote Request

Request a Quote for 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.